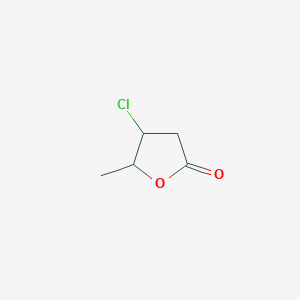![molecular formula C16H15BrO4 B14268990 Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester CAS No. 189289-09-6](/img/structure/B14268990.png)
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromomethyl group and a methoxyphenoxy group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-methoxyphenol to introduce the bromomethyl group, followed by reaction with methyl benzoate to form the desired ester. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Major Products
The major products formed from these reactions include substituted benzoic acid derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxyphenoxy group may influence the compound’s reactivity and binding affinity to various biological targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the methoxyphenoxy group.
Benzoic acid, 3-bromo-, methyl ester: Similar but with a bromine atom directly attached to the benzene ring instead of a bromomethyl group.
Methyl benzoate: Lacks both the bromomethyl and methoxyphenoxy groups.
Uniqueness
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester is unique due to the presence of both the bromomethyl and methoxyphenoxy groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
189289-09-6 |
|---|---|
Formule moléculaire |
C16H15BrO4 |
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
methyl 3-[2-(bromomethyl)-4-methoxyphenoxy]benzoate |
InChI |
InChI=1S/C16H15BrO4/c1-19-13-6-7-15(12(9-13)10-17)21-14-5-3-4-11(8-14)16(18)20-2/h3-9H,10H2,1-2H3 |
Clé InChI |
ADVFIIBNPUAIIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
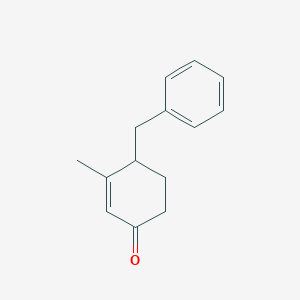
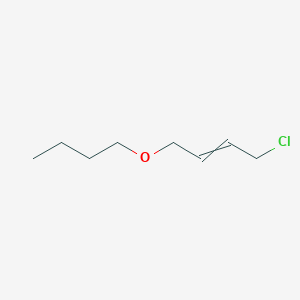
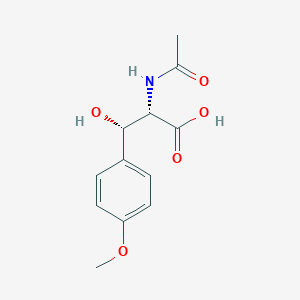
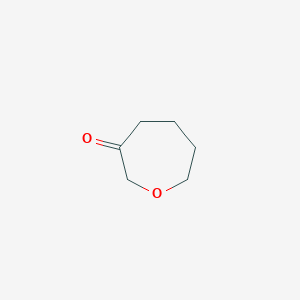
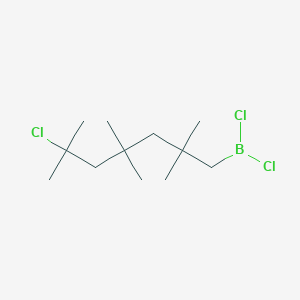
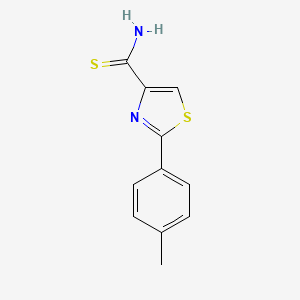
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
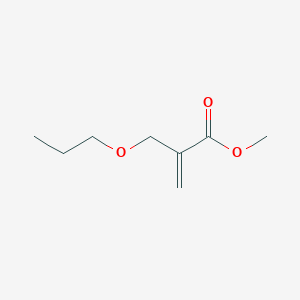
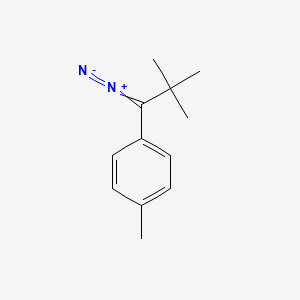
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
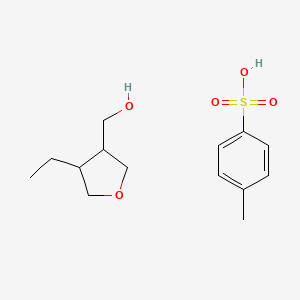
methanimine N-oxide](/img/structure/B14268980.png)
